

# Spectroscopic Confirmation of ortho-Allylphenol Following Claisen Rearrangement: A Comparative Guide

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## Compound of Interest

Compound Name: *Allyl phenyl ether*

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The Claisen rearrangement is a powerful and widely studied<sup>[1][1]</sup>-sigmatropic rearrangement in organic synthesis, enabling the formation of carbon-carbon bonds. A classic example is the thermal rearrangement of **allyl phenyl ether** to its isomer, ortho-allylphenol.<sup>[2][3]</sup> This guide provides a detailed comparison of the spectroscopic data for the starting material and the product, offering definitive evidence for the successful rearrangement. It includes comprehensive experimental protocols and visual workflows to support researchers in their analytical confirmation.

## Comparative Spectroscopic Data

The transformation of **allyl phenyl ether** to ortho-allylphenol results in significant and predictable changes in their respective spectra. The following table summarizes the key diagnostic data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), allowing for a direct comparison.

Spectroscopic Technique	Allyl Phenyl Ether (Starting Material)	ortho-Allylphenol (Product)	Key Diagnostic Changes
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	~7.3-6.9 (m, 5H, Ar-H), ~6.1-6.0 (m, 1H, -CH=), ~5.4 (d, 1H, =CH <sub>2</sub> ), ~5.3 (d, 1H, =CH <sub>2</sub> ), ~4.5 (d, 2H, -O-CH <sub>2</sub> -)[1][4]	~7.2-6.8 (m, 4H, Ar-H), ~6.0 (m, 1H, -CH=), ~5.1 (m, 2H, =CH <sub>2</sub> ), ~5.4 (s, 1H, Ar-OH), ~3.4 (d, 2H, Ar-CH <sub>2</sub> -)[5][6]	Appearance of a broad singlet for the phenolic -OH proton. Upfield shift of the methylene protons (-CH <sub>2</sub> -) and their attachment to the aromatic ring instead of the ether oxygen.
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	~158 (Ar C-O), ~133 (-CH=), ~129 (Ar-C), ~121 (Ar-C), ~117 (=CH <sub>2</sub> ), ~114 (Ar-C), ~68 (-O-CH <sub>2</sub> -)[4]	~151 (Ar C-OH), ~136 (-CH=), ~130 (Ar-C), ~127 (Ar-C), ~121 (Ar-C), ~116 (=CH <sub>2</sub> ), ~115 (Ar-C), ~35 (Ar-CH <sub>2</sub> -)[7]	Disappearance of the ether carbon signal (~68 ppm) and appearance of an aliphatic carbon signal (~35 ppm) attached to the ring. Significant shift of the carbon atom formerly bonded to the ether oxygen.
IR Spectroscopy (cm <sup>-1</sup> )	~3080-3030 (sp <sup>2</sup> C-H), ~2920-2860 (sp <sup>3</sup> C-H), ~1600, 1500 (C=C aromatic), ~1240 (asym C-O-C stretch)	~3550-3200 (broad, O-H stretch), ~3080 (sp <sup>2</sup> C-H), ~2980 (sp <sup>3</sup> C-H), ~1640 (C=C vinyl), ~1600, 1490 (C=C aromatic), ~1220 (C-O stretch)[8][9][10]	Appearance of a strong, broad absorption band for the hydroxyl group (O-H). Disappearance of the characteristic asymmetric C-O-C ether stretch.
Mass Spectrometry (EI, m/z)	134 (M <sup>+</sup> ), 94 ([M-C <sub>3</sub> H <sub>4</sub> ] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> ), 41 ([C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> )[4][11]	134 (M <sup>+</sup> ), 119 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 107 ([M-C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup> ), 91, 77[12][13]	Both are isomers and have the same molecular ion peak (m/z = 134). Fragmentation patterns differ,

reflecting the new connectivity. For example, loss of CO from the molecular ion can be observed for allyl phenyl ether.[\[11\]](#)

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## Experimental Protocols

### Claisen Rearrangement of Allyl Phenyl Ether

This protocol outlines a standard procedure for the thermal Claisen rearrangement.

Materials:

- **Allyl phenyl ether**
- High-boiling point solvent (e.g., N,N-diethylaniline or decalin) or neat reaction conditions
- Round-bottom flask
- Reflux condenser
- Heating mantle with a temperature controller
- Sodium hydroxide (NaOH) solution (e.g., 10%)
- Hydrochloric acid (HCl) solution (e.g., 10%)
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator

Procedure:

- **Reaction Setup:** Place **allyl phenyl ether** into a round-bottom flask. The reaction can be performed neat or with a high-boiling solvent.[\[14\]](#)

- **Heating:** Heat the mixture to a high temperature, typically between 180-250 °C, under a reflux condenser.<sup>[14]</sup> The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Extraction:** After the reaction is complete (typically several hours), cool the mixture to room temperature.
- Dissolve the cooled mixture in diethyl ether.
- Transfer the solution to a separatory funnel and wash with 10% NaOH solution. The product, ortho-allylphenol, is acidic and will move to the aqueous basic layer as its sodium salt. The starting material and any non-acidic byproducts will remain in the ether layer.
- Separate the aqueous layer and acidify it carefully with 10% HCl solution until it is acidic to litmus paper.
- Extract the acidified aqueous layer with fresh diethyl ether. The ortho-allylphenol will move back into the organic layer.
- **Drying and Concentration:** Wash the organic extract with brine, dry it over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude ortho-allylphenol can be further purified by column chromatography or distillation if necessary.

## Spectroscopic Analysis

$^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:

- Prepare a sample by dissolving a small amount of the purified product (and starting material for comparison) in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer.

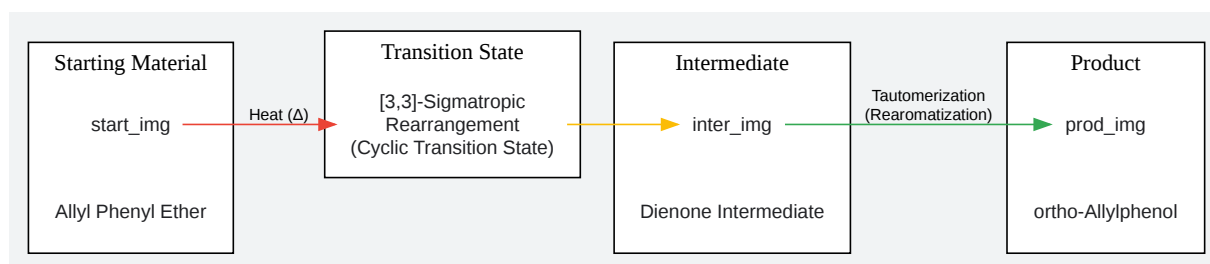
Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of the liquid sample using a neat liquid cell (salt plates, NaCl or KBr) or as a thin film.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

#### Mass Spectrometry (MS):

- Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
- Use Electron Ionization (EI) to generate the mass spectrum.

## Visualization of Reaction and Workflow



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Caption: Mechanism of the Claisen Rearrangement.

Caption: Experimental and analytical workflow.

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